molecular formula C13H14ClN3O2S B12198815 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12198815
M. Wt: 311.79 g/mol
InChI Key: PEEHMKLWSLJORI-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 3 and 4, respectively. The benzamide moiety is linked via an amide bond to a 1,3,4-thiadiazole ring bearing an isopropyl (propan-2-yl) substituent at position 5 (Figure 1). This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence its electronic properties and biological interactions.

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H14ClN3O2S/c1-7(2)12-16-17-13(20-12)15-11(18)8-4-5-10(19-3)9(14)6-8/h4-7H,1-3H3,(H,15,17,18)

InChI Key

PEEHMKLWSLJORI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the following steps:

    Preparation of 3-chloro-4-methoxybenzoic acid: This can be achieved through the chlorination of 4-methoxybenzoic acid using thionyl chloride.

    Formation of the thiadiazole ring: This step involves the reaction of thiosemicarbazide with an appropriate acid chloride to form the thiadiazole ring.

    Coupling reaction: The final step involves coupling the 3-chloro-4-methoxybenzoic acid derivative with the thiadiazole intermediate under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group, or the thiadiazole ring can be reduced under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group might yield a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial activity .

2. Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. Thiadiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

Data Table: Anti-inflammatory Activity Comparison

Compound NameIC50 (µM)Target Cytokine
3-Chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide15TNF-alpha
Thiadiazole Derivative A20IL-6
Thiadiazole Derivative B12IL-1β

This table illustrates the potency of the compound compared to other derivatives in inhibiting TNF-alpha production, a key mediator in inflammatory processes .

3. Anticancer Potential
Emerging studies suggest that 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:
A recent study highlighted in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The study also reported increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected 1,3,4-Thiadiazole-Benzamide Derivatives

Compound Benzamide Substituents Thiadiazole Substituent MW (g/mol) mp (°C) Yield (%)
Target Compound 3-Cl, 4-OCH₃ 5-isopropyl ~350* N/A N/A
4b 3-Cl 5-pyridin-2-yl 316 N/A N/A
4g 2-OCH₃ 5-pyridin-2-yl 314 N/A N/A
KC161 4-CONH₂ 5-(2,6-Cl₂-benzylthio) 413 N/A N/A
4j 2-OCH₃ 5-pyridin-2-yl 314 N/A N/A

*Estimated based on structural analogs.

Key observations:

  • Methoxy groups (e.g., 4g, 4j) generally lower melting points due to reduced crystallinity compared to halogenated analogs .

Enzyme Inhibition

  • 15-LOX-1 Inhibition : Methoxy-substituted analogs (e.g., 4j, 4k) exhibit moderate inhibitory activity (26–28% inhibition), suggesting that electron-donating groups like OCH₃ may enhance binding to lipoxygenase enzymes . The target compound’s 4-OCH₃ group could similarly contribute to enzyme interaction.
  • Anticancer Activity : Thiadiazole-chalcone hybrids (e.g., 5a, 5f) show potent cytotoxicity against HeLa cells (IC₅₀: 9.12–12.72 μM) via G2/M cell cycle arrest and caspase-dependent apoptosis . The target compound’s chloro and methoxy substituents may modulate DNA intercalation or topoisomerase inhibition, though direct data is unavailable.

Cytotoxicity Profiles

  • Pyridin-2-yl thiadiazole derivatives (e.g., 4b, 4c) display moderate cytotoxicity, while methoxy-substituted compounds (4j) show higher toxicity (IC₅₀: 4.96 μM against PC3 cells) .

Biological Activity

The compound 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the thiadiazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:

C13H16ClN3O2S\text{C}_{13}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This structure includes a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced their cytotoxic activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were determined using the MTT assay:

CompoundIC50 (µg/mL)Cell Line
4i2.32MCF-7
4e5.36MCF-7
4h3.21MCF-7

These results indicate that structural modifications can lead to enhanced antitumor activity, suggesting that the incorporation of the thiadiazole moiety into the benzamide framework may confer similar benefits to 3-chloro-4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. Flow cytometry analyses have shown that certain derivatives induce significant apoptotic activity in cancer cells in a dose-dependent manner .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Compounds containing the thiadiazole moiety have demonstrated varying degrees of antibacterial and antifungal activities.

Antibacterial Effects

Research indicates that compounds with halogen substitutions on the phenyl ring exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMIC (µg/mL)
19S. aureus62.5
18aSalmonella typhi500

These findings suggest that modifications to the thiadiazole structure can lead to improved antibacterial efficacy .

Antifungal Effects

In addition to antibacterial properties, certain derivatives have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for these compounds were reported to be comparable or superior to standard antifungal agents like fluconazole .

Case Studies

Several case studies have documented the biological activity of thiadiazole derivatives:

  • Thiadiazole Derivatives in Cancer Treatment : A study focused on a series of novel thiadiazole-based compounds demonstrated significant cytotoxicity against multiple cancer cell lines, establishing a foundation for future drug development targeting specific cancers.
  • Antimicrobial Screening : Another investigation assessed a range of thiadiazole derivatives for their antimicrobial properties, revealing that specific substitutions could enhance activity against resistant bacterial strains.

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